molecular formula C54H78O27 B015204 Actinotetraose hexatiglate

Actinotetraose hexatiglate

Cat. No.: B015204
M. Wt: 1159.2 g/mol
InChI Key: BHAUYHDLIURVPC-ZNKXWPPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Actinotetraose Hexatiglate undergoes various chemical reactions, including esterification and hydrolysis. The compound is known to be esterified with tiglic acids, forming a symmetrical tetrasaccharide . Common reagents used in these reactions include tiglic acid and other esterifying agents. The major products formed from these reactions are the esterified tetrasaccharide derivatives .

Scientific Research Applications

Actinotetraose Hexatiglate has several scientific research applications. It is primarily studied for its unique structure and potential biological activities. Although it lacks significant antimicrobial activity, it is investigated for its role as a secondary metabolite in the Actinomycete bacterium . The compound’s structure and properties make it a subject of interest in the fields of chemistry, biology, and medicine.

Mechanism of Action

The exact mechanism of action of Actinotetraose Hexatiglate is not well understood. it is known to be a secondary metabolite produced by the Actinomycete bacterium . The compound’s molecular targets and pathways involved in its biological effects are still under investigation. It is believed that the tiglate ester units play a crucial role in its interactions with other molecules .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxy-6-[[(E)-2-methylbut-2-enoyl]oxymethyl]oxan-2-yl]oxy-3,4-dihydroxy-5-[(2S,3R,4R,5R,6R)-3-hydroxy-6-(hydroxymethyl)-4,5-bis[[(E)-2-methylbut-2-enoyl]oxy]oxan-2-yl]oxyoxan-2-yl]methyl (E)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78O27/c1-13-23(7)45(63)69-21-31-33(57)35(59)43(79-51-37(61)41(77-49(67)27(11)17-5)39(29(19-55)71-51)75-47(65)25(9)15-3)53(73-31)81-54-44(36(60)34(58)32(74-54)22-70-46(64)24(8)14-2)80-52-38(62)42(78-50(68)28(12)18-6)40(30(20-56)72-52)76-48(66)26(10)16-4/h13-18,29-44,51-62H,19-22H2,1-12H3/b23-13+,24-14+,25-15+,26-16+,27-17+,28-18+/t29-,30-,31-,32-,33-,34-,35+,36+,37-,38-,39-,40-,41-,42-,43-,44-,51+,52+,53-,54-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHAUYHDLIURVPC-ZNKXWPPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C(=CC)C)O)O)OC3C(C(C(C(O3)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)OC4C(C(C(C(O4)CO)OC(=O)C(=CC)C)OC(=O)C(=CC)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C(=O)OC[C@H]1O[C@@H]([C@@H]([C@H]([C@@H]1O)O)O[C@@H]2O[C@@H]([C@H]([C@@H]([C@H]2O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O[C@H]3O[C@@H]([C@H]([C@@H]([C@H]3O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)OC(=O)/C(=C/C)/C)OC(=O)/C(=C/C)/C)CO)O)O)COC(=O)/C(=C/C)/C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78O27
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1159.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is Actinotetraose Hexatiglate and where is it found?

A1: this compound, also known as tigloside, is a naturally occurring tetrasaccharide metabolite. It features a unique non-reducing glucotetraose skeleton esterified with six tiglate groups [, ]. This compound was first isolated from an Actinomycete strain A499, belonging to the genera Amycolatopsis or Amycolata, found in a Western Australian soil sample []. More recently, it has also been isolated from Amycolatopsis sp. HCa1, an actinobacteria strain found in the gut of a grasshopper [].

Q2: What is the structure of this compound?

A2: While the provided abstracts don't explicitly state the molecular formula or weight, they emphasize that this compound is a hexa-ester of a novel non-reducing glucotetraose []. This means it consists of four glucose units linked together in a specific configuration, with six tiglate groups (tiglic acid esters) attached to the sugar molecule. The exact positions of these tiglate groups would require further analysis of the spectroscopic data mentioned in the research.

Q3: Are there other similar compounds produced by these bacteria?

A3: Yes, alongside this compound, the Amycolatopsis sp. HCa1 strain was found to produce six other related tetrasaccharide derivatives: three new compounds named Actinotetraoses I-K, and three previously known compounds, Actinotetraoses A-C []. This suggests that these bacteria may have a biosynthetic pathway capable of producing a variety of structurally related oligosaccharides.

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